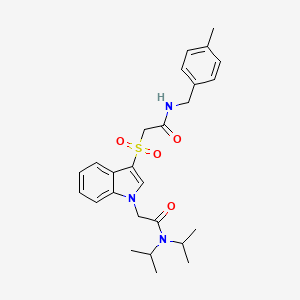
N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H33N3O4S and its molecular weight is 483.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly through inhibition of specific enzymes and modulation of cellular pathways. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N3O4S |
| Molecular Weight | 483.63 g/mol |
| CAS Number | 894004-00-3 |
| Purity | ≥95% |
The compound is designed to target specific biological pathways, particularly those involved in cancer cell metabolism and proliferation. The sulfonamide group suggests potential inhibition of carbonic anhydrase (CA) isoforms, which play crucial roles in tumor growth and acid-base balance in the tumor microenvironment. Inhibition of CA IX and XII has been shown to reduce cell viability under hypoxic conditions, a common feature in solid tumors .
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound demonstrated concentration-dependent inhibition of cell viability in several cancer models, including:
- Mechanistic Insights : The compound's ability to reverse tumor microenvironment acidification was highlighted, suggesting a dual mechanism of action—direct cytotoxicity and modulation of the tumor environment .
Enzyme Inhibition
The compound's potential as a carbonic anhydrase inhibitor was evaluated through enzyme assays. It showed promising results against CA IX and XII:
| Compound | Ki Value (nM) | Target Enzyme |
|---|---|---|
| N,N-Diisopropyl... | 4 | CA IX |
| Acetazolamide | 250 | CA II |
The above table illustrates that N,N-Diisopropyl... is significantly more potent than acetazolamide, a well-known CA inhibitor, indicating its potential for therapeutic use in conditions where CA inhibition is beneficial .
Study 1: Antitumor Activity
A study investigated the antitumor effects of N,N-Diisopropyl... on various cell lines. Results showed that at concentrations above 5 µM, the compound significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells, with IC50 values lower than those observed for standard chemotherapeutics used in clinical settings .
Study 2: Migration Inhibition
In another study focusing on the migration of breast cancer cells, N,N-Diisopropyl... was found to reduce migration by over 50% at concentrations of 10 µM compared to untreated controls. This suggests a potential role in preventing metastasis .
Properties
IUPAC Name |
2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c1-18(2)29(19(3)4)26(31)16-28-15-24(22-8-6-7-9-23(22)28)34(32,33)17-25(30)27-14-21-12-10-20(5)11-13-21/h6-13,15,18-19H,14,16-17H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVVDYHXQMBHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














